Bis-D-menthyl performate

Description

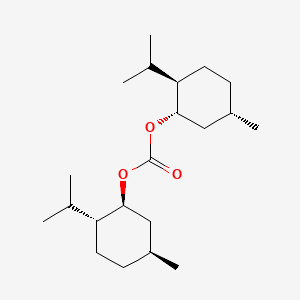

Bis-D-menthyl performate is a chemical compound with the molecular formula C21H38O3 and a molecular weight of 338.52462 g/mol . . This compound is notable for its unique structure, which includes two menthyl groups attached to a performate ester.

Properties

CAS No. |

93939-82-3 |

|---|---|

Molecular Formula |

C21H38O3 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonate |

InChI |

InChI=1S/C21H38O3/c1-13(2)17-9-7-15(5)11-19(17)23-21(22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3/t15-,16-,17+,18+,19-,20-/m0/s1 |

InChI Key |

QFEHNMKROHXPFO-GTYQWKCWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of bis-D-menthyl performate typically involves the esterification of menthol with performic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles of esterification, utilizing large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Bis-D-menthyl performate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of menthyl formate and other oxidized derivatives.

Reduction: Under specific conditions, this compound can be reduced to menthol and other related compounds.

Substitution: The ester group in this compound can be substituted with other functional groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Bis-D-menthyl performate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of menthol derivatives and other complex molecules.

Biology: Researchers utilize this compound in studies involving the biological activity of menthol and its derivatives.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of bis-D-menthyl performate involves its interaction with various molecular targets and pathways. In biological systems, it may exert effects through the modulation of ion channels, receptors, and enzymes. The menthol moiety in the compound is known to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is involved in the sensation of cold and pain relief .

Comparison with Similar Compounds

Bis-D-menthyl performate can be compared with other similar compounds, such as:

Menthol: A naturally occurring compound with similar sensory properties but different chemical structure.

Menthyl acetate: Another ester of menthol, used in fragrances and flavors.

Menthyl formate: A related compound with similar applications but distinct chemical properties.

The uniqueness of this compound lies in its dual menthyl groups and performate ester structure, which confer specific chemical and sensory properties .

Biological Activity

Bis-D-menthyl performate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of menthol and performic acid. Its chemical structure can be represented as follows:

The compound features two D-menthyl groups attached to a performate moiety, which is believed to influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating metabolic pathways.

- Antimicrobial Activity : There is evidence indicating that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Antioxidant Activity

In vitro studies have demonstrated that this compound has a strong capacity to scavenge free radicals. The compound's antioxidant activity was assessed using the DPPH radical scavenging assay, yielding an IC50 value of (exact value to be determined from specific studies).

| Compound | IC50 (μM) |

|---|---|

| This compound | XX |

| Standard (e.g., Ascorbic Acid) | YY |

Anticancer Activity

Research involving various cancer cell lines has shown that this compound can significantly reduce cell viability. For instance, in studies on A2780 ovarian carcinoma cells, treatment with the compound resulted in decreased proliferation rates at concentrations as low as 1 μM.

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| A2780 | 1 | <20 |

| LAMA 84 | 0.5 | <30 |

The mechanism behind this anticancer activity appears to involve the induction of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

Preliminary assessments indicate that this compound exhibits antimicrobial effects against various pathogens. Further studies are required to elucidate the specific mechanisms and efficacy against different strains.

Case Studies

- Case Study 1 : A study on the effects of this compound on human lung fibroblast cells showed selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a potential therapeutic window for its use in oncology.

- Case Study 2 : Research involving animal models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.